Antibacterial Activity: Free Ligand Rank Order
In a direct head-to-head study by Loginova et al. (2013), the free ligand of the target compound (designated HL^IV) was compared with four structural analogs (HL^I: pyrrolidinomethyl; HL^II: piperidinomethyl; HL^III: azepanylmethyl; HL^V: methylpiperazinomethyl) for antibacterial activity against Gram-positive bacteria including Mycobacterium smegmatis, Sarcina lutea, and Staphylococcus aureus. The antibacterial activity of the free ligands followed the order: HL^I > HL^V ≥ HL^III ∼ HL^II > HL^IV. This places the morpholinomethyl-bearing compound at the lowest end of the activity spectrum, providing a clear differentiation basis for applications where attenuated antibacterial activity is desirable [1].
| Evidence Dimension | Antibacterial activity rank order (free ligands) |
|---|---|
| Target Compound Data | HL^IV (morpholinomethyl): lowest activity in the series |
| Comparator Or Baseline | HL^I (pyrrolidinomethyl): highest activity; HL^V (methylpiperazinomethyl): second highest; HL^III (azepanylmethyl) and HL^II (piperidinomethyl): intermediate |
| Quantified Difference | Rank: HL^I > HL^V ≥ HL^III ∼ HL^II > HL^IV |
| Conditions | In vitro antibacterial screening against M. smegmatis, S. lutea, S. aureus; MIC determination |
Why This Matters
This ranking allows researchers to select the morpholinomethyl analog specifically when lower basal antibacterial activity is required, such as in negative control experiments or when screening for metal-complex-enhanced activity.
- [1] Loginova, N.V., Gres, A.T., Polozov, G.I., Koval'chuk, T.V., Osipovich, N.P., Zheldakova, R.A., Faletrov, Y.V., Strakha, I.S., Azarko, I.I. Polyhedron, 2013, 57, 39-46. View Source
